molecular formula C20H17ClN6 B11234617 N6-allyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-allyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234617
M. Wt: 376.8 g/mol
InChI Key: SHAUQJDZPQOCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-allyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions. The N4 position features a 4-chlorophenyl group, while the N6 position is modified with an allyl chain. The core pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often explored for kinase inhibition and anticancer activity due to its ability to mimic purine bases. The allyl group at N6 contributes unsaturated character, which may influence reactivity and conformational flexibility.

Properties

Molecular Formula

C20H17ClN6

Molecular Weight

376.8 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H17ClN6/c1-2-12-22-20-25-18(24-15-10-8-14(21)9-11-15)17-13-23-27(19(17)26-20)16-6-4-3-5-7-16/h2-11,13H,1,12H2,(H2,22,24,25,26)

InChI Key

SHAUQJDZPQOCQW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at N4 and N6, impacting molecular weight, solubility, and lipophilicity. Below is a comparative analysis:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL)
Target Compound 4-Chlorophenyl Allyl Not Provided ~340 (estimated) Unknown
N4-(3-Fluorophenyl) analog 3-Fluorophenyl Allyl C19H17FN6 340.37 Unknown
N4-(2-Methylphenyl)/N6-(4-methylbenzyl) 2-Methylphenyl (o-tolyl) 4-Methylbenzyl C27H26N6 434.54 Unknown
N4-(3-Chloro-4-methylphenyl)/N6-ethyl 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 0.5
N4,N6-Bis(isopropyl) Isopropyl Isopropyl C17H22N6 310.40 Unknown
IGF-1R Antagonist 3-(Trifluoromethyl)phenyl Triazolylmethoxy Complex >500 (estimated) Unknown

Key Observations:

  • Solubility: The ethyl-substituted analog (316.79 g/mol) exhibits low aqueous solubility (0.5 µg/mL), likely due to reduced polarity. The target compound’s allyl group may marginally improve solubility compared to bulkier substituents like 4-methylbenzyl.
  • Lipophilicity: Substituents such as trifluoromethyl () and chlorophenyl (target compound) increase logP, enhancing membrane permeability but risking metabolic instability.
  • Steric Effects: Bulky groups (e.g., 4-methylbenzyl) may hinder binding to flat enzymatic pockets, whereas smaller chains (allyl, ethyl) offer conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.